molecular formula C20H20N2O5 B7744114 diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate

diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate

Cat. No.: B7744114
M. Wt: 368.4 g/mol
InChI Key: YLAXYEBUWDHFFA-UHFFFAOYSA-N
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Description

Diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate is a quinoline derivative featuring a 4-amino substituent modified with a 2-furylmethyl group and ester moieties at positions 3 and 5. The quinoline core provides a planar aromatic system, while the 2-furylmethyl group introduces a heterocyclic aromatic substituent that may influence electronic and steric properties. Though direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., diethyl 4-hydroxy-3,6-quinolinedicarboxylate, ) suggest synthetic routes involving esterification and nucleophilic substitution at the 4-position.

Properties

IUPAC Name

diethyl 4-(furan-2-ylmethylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-25-19(23)13-7-8-17-15(10-13)18(22-11-14-6-5-9-27-14)16(12-21-17)20(24)26-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXYEBUWDHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with diethyl 3,6-dichloroquinoline-4,5-dicarboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-furylmethylamine displaces the chlorine atoms on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline core is known to interact with DNA and proteins, while the furan ring can participate in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 4-position and ester configurations:

Compound Name Substituent at Position 4 Ester Groups (Positions) Key Physical/Chemical Properties Reference
Diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate 2-Furylmethylamino (heteroaromatic) Diethyl (3,6) Likely moderate lipophilicity; furan ring may enhance π-π interactions. N/A
O3-Ethyl O6-methyl 4-(3-acetylanilino)-3,6-quinolinedicarboxylate 3-Acetylanilino (aryl ketone) Ethyl, Methyl (3,6) Increased steric bulk; acetyl group introduces electron-withdrawing effects.
Diethyl 4-(4-hydroxyanilino)-3,6-quinolinedicarboxylate 4-Hydroxyanilino (phenolic) Diethyl (3,6) Phenolic -OH enables hydrogen bonding; higher polarity.
Diethyl 6-chloro-4-(2-chlorophenyl)-2,3-quinolinedicarboxylate 2-Chlorophenyl (halogenated aryl) Diethyl (2,3) Higher melting point (127–129°C); chloro groups enhance crystallinity.
Dimethyl 4-methyl-2,3-quinolinedicarboxylate Methyl (4-position) Dimethyl (2,3) Reduced steric hindrance; lower molecular weight (C14H13NO4).

Electronic and Steric Considerations

  • This contrasts with the electron-withdrawing acetyl group in 3-acetylanilino derivatives .
  • Ester Configuration: Diethyl esters (vs. dimethyl) enhance lipophilicity, as seen in diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate (CAS 95112-32-6, ), which may improve membrane permeability.
  • Positional Isomerism : 3,6-Diesters (target compound) vs. 2,3-diesters (e.g., compounds) alter molecular dipole moments and binding site interactions.

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., 3i: 190–192°C ) exhibit higher melting points than fluorinated or alkylated analogues due to increased crystallinity. The target compound’s furyl group may lower melting points relative to halogens.
  • Solubility: Diethyl esters likely favor organic solvents (e.g., DMSO, ethanol), whereas phenolic or hydroxyanilino derivatives () show improved aqueous solubility.

Biological Activity

Diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate is a complex organic compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core combined with a furan ring, which is significant for its biological activity. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 368.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-furylmethylamine with diethyl 3,6-dichloroquinoline-4,5-dicarboxylate under basic conditions. This reaction proceeds through nucleophilic substitution where the amine group displaces chlorine atoms on the quinoline ring .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways associated with tumor growth. For example, it has shown effectiveness against human mammary carcinoma cell lines in preclinical evaluations .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, inhibiting their activity and disrupting cellular functions.
  • DNA Interaction : The quinoline core is known to interact with DNA, potentially leading to interference with replication and transcription processes.
  • Redox Reactions : The furan ring can participate in redox reactions, contributing to oxidative stress within cells and promoting apoptotic pathways .

Case Studies

  • Antitumor Activity : A study highlighted the use of this compound in treating xenograft models of breast cancer. The compound significantly retarded tumor growth compared to control groups, indicating its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Another investigation reported on the compound's ability to inhibit bacterial growth in various strains, suggesting its applicability in developing new antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure SimilarityBiological Activity
Diethyl 4-[(2-furylmethyl)amino]-3,5-quinolinedicarboxylateSimilar quinoline coreModerate antimicrobial activity
Diethyl 4-[(2-furylmethyl)amino]-2,6-quinolinedicarboxylateSimilar structure but different substitutionLower anticancer efficacy
Diethyl 4-[(2-furylmethyl)amino]-3,7-quinolinedicarboxylateSimilar core but different positioningLimited biological data available

This table illustrates that while other compounds share structural similarities, this compound exhibits distinct biological activities due to its specific substitution pattern on the quinoline ring .

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